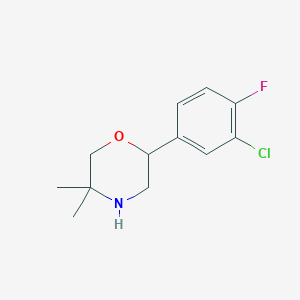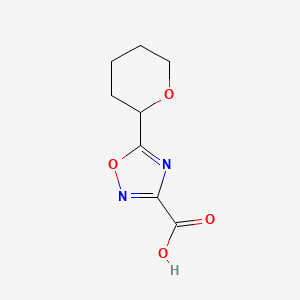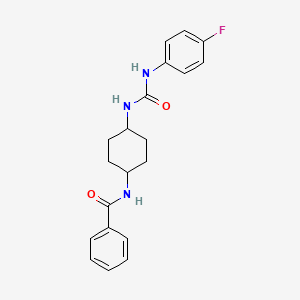
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is a synthetic organic compound with the molecular formula C20H22FN3O2 and a molecular weight of 355.41 g/mol This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a cyclohexylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide typically involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate 4-(3-(4-fluorophenyl)ureido)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and reduce production time.
化学反应分析
Types of Reactions
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism of action of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This can lead to modulation of biological pathways and exertion of therapeutic effects .
相似化合物的比较
Similar Compounds
- N-(4-(3-(4-Chlorophenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Methylphenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Nitrophenyl)ureido)cyclohexyl)benzamide
Uniqueness
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C20H22FN3O2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-[4-[(4-fluorophenyl)carbamoylamino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H22FN3O2/c21-15-6-8-17(9-7-15)23-20(26)24-18-12-10-16(11-13-18)22-19(25)14-4-2-1-3-5-14/h1-9,16,18H,10-13H2,(H,22,25)(H2,23,24,26) |
InChI 键 |
CSVNREZAIDTXMT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




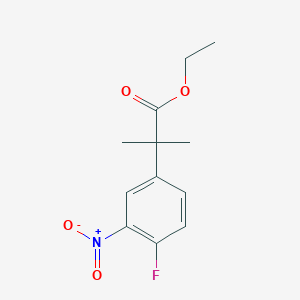

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)

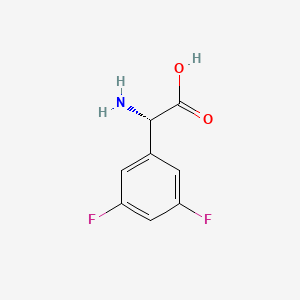
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
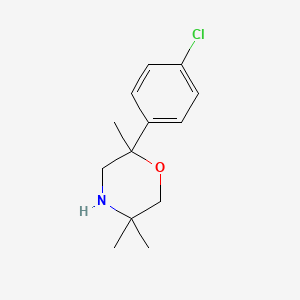

![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
